molecular formula C6H4ClNO2 B045699 2-Chloronicotinic acid CAS No. 2942-59-8

2-Chloronicotinic acid

Cat. No. B045699
CAS RN: 2942-59-8
M. Wt: 157.55 g/mol
InChI Key: IBRSSZOHCGUTHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloronicotinic acid primarily involves the transformation of 3-cyanopyridine. The process includes stages of oxidation, chlorination, and hydrolysis, with conditions optimized to achieve high yields and purity. For instance, Wei Xiao-lei (2010) and Shi Wei-bing (2009) both report synthesis methods achieving total yields of 77.2% and 75.1%, respectively, with a high purity level. These methods underline the efficiency and reproducibility of the synthesis process under controlled conditions (Wei Xiao-lei, 2010); (Shi Wei-bing, 2009).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-chloronicotinic acid have been extensively studied using Fourier transform Raman and Fourier transform infrared spectra. Advanced computational methods, including ab initio Hartree–Fock and density functional theory, have been applied to analyze its molecular geometry, vibrational frequencies, and related properties. These studies provide deep insights into the molecular structure of 2-chloronicotinic acid, essential for understanding its chemical behavior and reactivity (M. Karabacak, M. Cinar, M. Kurt, 2008).

Chemical Reactions and Properties

2-Chloronicotinic acid is a versatile chemical intermediate used in various chemical reactions and syntheses. Its reactivity has been exploited in the synthesis of 2-chloronicotinic acid derivatives, demonstrating its utility in creating a wide array of functionalized compounds. The compound's chemical properties, including its reactivity towards nucleophilic substitution and its role in cyclocondensation reactions, underscore its significance in organic synthesis and the development of novel chemical entities (Bingbing Zhao et al., 2017).

Scientific Research Applications

  • Corrosion Inhibition : 2-Chloronicotinic acid effectively inhibits aluminium corrosion in hydrochloric acid (HCl) medium. Its efficiency increases with higher concentrations but decreases at higher temperatures (Bhat & Alva, 2009).

  • Medical and Pesticide Applications : The compound has potential applications in medicine and pesticides. Cyclocondensation has been identified as a promising synthesis method (Wang Ping, 2006).

  • Synthesis of Pesticides and Medicines : A newly isolated strain of Rhodococcus erythropolis ZJB-09149 efficiently transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, suggesting its potential in synthesizing pesticides and medicines (Jin et al., 2011).

  • Drugs and Agrochemicals : An easily industrializable method for synthesizing 2-chloronicotinic acid and its derivatives has been developed, with potential applications in drugs and agrochemicals (Z. Min, 2003).

  • Medical Antibiotics, Anti-cardiovascular Drugs, and Insecticides : A rapid synthetic method for 2-morpholinonicotinic acid with a 93% yield has been developed, making it useful for the synthesis of medical antibiotics, anti-cardiovascular drugs, and insecticides (Zhao et al., 2017).

  • Biocatalytic Production : Pa-Ami, a Pantoea sp. amidase, shows promise as a biocatalyst for the industrial production of 2-chloronicotinic acid with improved productivity and substrate conversion (Zheng et al., 2018).

  • Nonsteroidal Anti-inflammatory Drugs : Microwave irradiation offers a simple, efficient, and environmentally friendly method for synthesizing 2-arylaminonicotinic acids derivatives, important for nonsteroidal anti-inflammatory drugs (Li et al., 2011).

  • Anti-inflammatory Drug Development : Isonixine, synthesized using 2-chloronicotinic acid, shows promising pharmacological properties as a potential analgesic-anti-inflammatory agent (Cadena et al., 1977).

Safety And Hazards

2-Chloronicotinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile (2-CN) is a promising approach for the efficient synthesis of 2-Chloronicotinic acid . The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential .

properties

IUPAC Name

2-chloropyridine-3-carboxylic acid
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InChI

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
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InChI Key

IBRSSZOHCGUTHI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
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Molecular Formula

C6H4ClNO2
Record name 2-chloronicotinic acid
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DSSTOX Substance ID

DTXSID9062726
Record name 3-Carboxy-2-chloropyridine
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Molecular Weight

157.55 g/mol
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Product Name

2-Chloronicotinic acid

CAS RN

2942-59-8
Record name 2-Chloronicotinic acid
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Record name 2-CHLORONICOTINIC ACID
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Synthesis routes and methods I

Procedure details

The acid chloride of 2-chloronicotinic acid was prepared by refluxing 11 g. (0.07 mole) of 2-chloronicotinic acid in 80 ml. of thionyl chloride for 1.5 hours. After evaporating to dryness, the oily residue was dissolved in 50 ml. of ether. The ether solution was added to a stirred ice-cold solution of 7.7 g. (0.07 mole) of 3-amino-2-pyridone in 80 ml. of dry pyridine during 15 minutes. After 30 more minutes at ice temperature and 4 hours at room temperature, it was allowed to stand overnight in an open dish. The crystalline residue was extracted with water and the solid residue (12.9 g.) was collected and recrystallized from dimethyl formamide-ether to give gray crystals of 3-(2-chloronicotinoylamino)-2-pyridone, m.p. 295° C.
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Synthesis routes and methods II

Procedure details

70 gm. of nicotinic acid-N-oxide was suspended in 300 ml of POCl3. Then 50 gm. of triethyl amine was added drop by drop at room temperature, whereby the nicotinic acid-N-oxide dissolved at about 50° C. (the temperature rise occured due to an exothermic reaction). Then the solution was heated in a water bath at 100° C. for another 4 hours. The main quantity of excess phosphorus oxychloride was distilled off under vacuum. The residue was allowed to flow into water at a temperature below 40° C. After addition of diluted caustic soda solution, the 2-chloronicotnic acid precipitated at a pH value of 2.0 to 2.5. The product had a melting point of 173° to 175° C. (Kofler). The product (2-chloronicotinic acid) yield amounted to 65 to 70 percent of theory.
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Synthesis routes and methods III

Procedure details

Alternatively, the intermediate 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15 can be prepared from 4-chloro pyridine or nicotinic acid as shown in Scheme 16. Ortholithiation of 4-chloropyridine by LDA followed by quenching with dry ice or lithiation of nicotinic acid followed by quenching with hexachloroethane can give chloronicotinic acid intermediate, depicted by formula 39 in Scheme 16. Amination of this intermediate can give 3-(4-methoxy-benzylamino)-nicotinic acid, depicted by formula 40 in Scheme 16, which was converted to 1-(4-methoxy-benzyl)-1H-pyrido[4,3-d][1,3]oxazine-2,4-dione depicted by formula 41 in Scheme 16, by treating with trichloromethyl chloroformate. This intermediate can be converted into 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15, as shown in Scheme 16.
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4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester
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Synthesis routes and methods IV

Procedure details

Heat a mixture consisting of 24.4 g of 2-hydroxy nicotinic acid and 42 ml. of phosphorous oxychloride to 100°-108° C and hold for 1 hour. Add 36.4 g of phosphorous pentachloride and heat the resulting mixture at reflux for another hour. Remove the excess phosphorous oxychloride in vacuo and pour the viscous residue on ice with stirring. Age the resulting slurry at room temperature for about 12 hours. The slurry is filtered, washed and dried to yield 2-chloro-nicotinic acid, m.p. 190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
786
Citations
XL Tang, JQ Jin, ZM Wu, LQ Jin… - Applied and …, 2019 - Am Soc Microbiol
… 2-chloronicotinic acid has been greatly increased. To date, several chemical methods have been used for the synthesis of 2-chloronicotinic acid… synthesis of 2-chloronicotinic acid from 2-…
Number of citations: 14 journals.asm.org
M Karabacak, M Çınar, M Kurt - Journal of Molecular Structure, 2008 - Elsevier
… In this work, the Fourier transform Raman and Fourier transform infrared spectra of 2-chloronicotinic acid (2-CNA) are recorded in the solid phase. The molecular geometry, vibrational …
Number of citations: 107 www.sciencedirect.com
ZM Wu, F Xie, W Zheng, CF Liu, CP Lin, RC Zheng… - ACS …, 2023 - ACS Publications
… is regarded as a promising route for 2-chloronicotinic acid production, which is an important … These results lay the foundation for industrial production of 2-chloronicotinic acid and give …
Number of citations: 1 pubs.acs.org
AD Dai, XL Tang, ZM Wu, JT Tang… - Applied and …, 2022 - Am Soc Microbiol
… Nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile (2-CN) is a promising approach for the efficient synthesis of 2-chloronicotinic acid (2-CA). The development of nitrilase with ideal …
Number of citations: 6 journals.asm.org
CE Quevedo, V Bavetsias, E McDonald - Tetrahedron Letters, 2009 - Elsevier
… acid was readily prepared in high yield by reacting 2-chloronicotinic acid with 40% aq MeNH 2 at 140 C … 2-Chloronicotinic acid also reacted with primary or secondary aliphatic amines, …
Number of citations: 17 www.sciencedirect.com
B Zhao, Z Lan, S Xu, Y Xiong - 2016 7th International …, 2017 - atlantis-press.com
… 2-Chloronicotinic acid is a derivative of nicotinic acid which is an important pharmaceutical intermediates[1-7]. 2-Chloronicotinic acid and … acid, taking 2-chloronicotinic acid as a starting …
Number of citations: 1 www.atlantis-press.com
XL Tang, YY Li, Y Mao, RC Zheng… - Biotechnology and …, 2022 - Wiley Online Library
… Until now, very few robust nitrilases have been reported for 2-chloronicotinic acid (2-CA) production since the enzymes always show low activity and sometimes with poor reaction …
Number of citations: 2 onlinelibrary.wiley.com
Y Wu, C Wu, S Yan, B Hu - Journal of Chemical & Engineering …, 2019 - ACS Publications
… 2-chloronicotinic acid. (11) In recent years, a lot of work has been carried out in exploring and establishing an efficient production process for 2-chloronicotinic acid… 2-chloronicotinic acid …
Number of citations: 3 pubs.acs.org
LQ Jin, YF Li, ZQ Liu, YG Zheng, YC Shen - New biotechnology, 2011 - Elsevier
… 2-Chloronicotinic acid is receiving much attention for its … -3-cyanopyridine to 2-chloronicotinic acid was newly isolated and … -3-cyanopyridine to 2-chloronicotinic acid in strain ZJB-09149 …
Number of citations: 18 www.sciencedirect.com
RC Zheng, JQ Jin, ZM Wu, XL Tang, LQ Jin… - Bioorganic …, 2018 - Elsevier
2-Chloronicotinic acid (2-CA) is an important building block for a series of agrochemicals and pharmaceuticals. Amidase-catalyzed hydrolysis of 2-chloronicotinamide is one of the most …
Number of citations: 13 www.sciencedirect.com

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